7-[(2-fluorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
7-[(2-fluorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a fluorophenyl group attached to a methoxy group, which is further connected to a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-fluorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol, 3,4-dimethylcoumarin, and suitable reagents for the methoxylation reaction.
Methoxylation Reaction: The 2-fluorophenol is reacted with a methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate. This step results in the formation of 2-fluorophenyl methoxy compound.
Coupling Reaction: The methoxylated intermediate is then coupled with 3,4-dimethylcoumarin using a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
7-[(2-fluorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amine or thiol-substituted derivatives.
Scientific Research Applications
7-[(2-fluorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or fluorescent dyes.
Biological Research: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals or as a component in specialty chemical formulations.
Mechanism of Action
The mechanism of action of 7-[(2-fluorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
7-[(2-chlorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one: Similar structure with a chlorine atom instead of fluorine.
7-[(2-bromophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one: Similar structure with a bromine atom instead of fluorine.
7-[(2-methylphenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 7-[(2-fluorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. These properties may enhance the compound’s biological activity and make it a valuable candidate for further research and development.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-3,4-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-11-12(2)18(20)22-17-9-14(7-8-15(11)17)21-10-13-5-3-4-6-16(13)19/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVRKJLXVDNYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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